molecular formula C14H18N2O2 B12958674 ethyl 5-((dimethylamino)methyl)-1H-indole-2-carboxylate

ethyl 5-((dimethylamino)methyl)-1H-indole-2-carboxylate

Cat. No.: B12958674
M. Wt: 246.30 g/mol
InChI Key: LMCWVDDGVKWOMR-UHFFFAOYSA-N
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Description

Ethyl 5-((dimethylamino)methyl)-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-((dimethylamino)methyl)-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with dimethylamine and ethyl chloroformate. One common method includes the following steps:

    Starting Material: Indole-2-carboxylic acid is used as the starting material.

    Activation: The carboxylic acid group is activated using ethyl chloroformate in the presence of a base such as triethylamine.

    Amination: The activated intermediate is then reacted with dimethylamine to introduce the dimethylamino group.

    Esterification: Finally, the product is esterified to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((dimethylamino)methyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Ethyl 5-((dimethylamino)methyl)-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-((dimethylamino)methyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. The indole core is known to interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-((dimethylamino)methyl)-1H-indole-2-carboxylate
  • Ethyl 2-((dimethylamino)methyl)-1H-indole-3-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ester group at the 2-position and the dimethylamino group at the 5-position make it a versatile intermediate for further chemical modifications.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

ethyl 5-[(dimethylamino)methyl]-1H-indole-2-carboxylate

InChI

InChI=1S/C14H18N2O2/c1-4-18-14(17)13-8-11-7-10(9-16(2)3)5-6-12(11)15-13/h5-8,15H,4,9H2,1-3H3

InChI Key

LMCWVDDGVKWOMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)CN(C)C

Origin of Product

United States

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